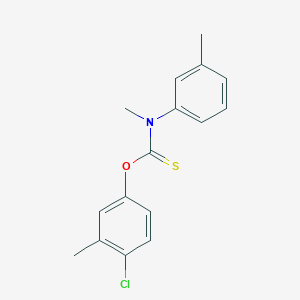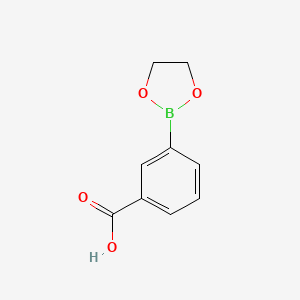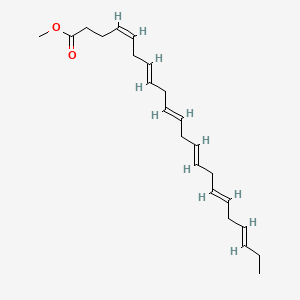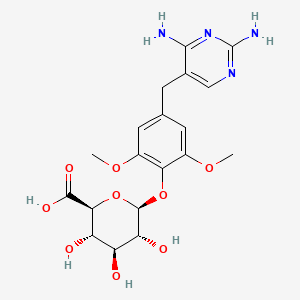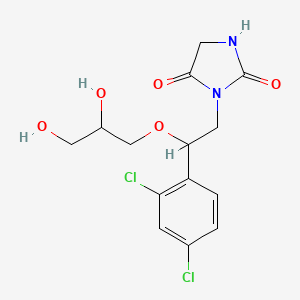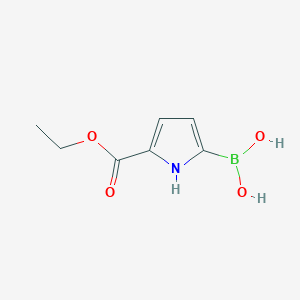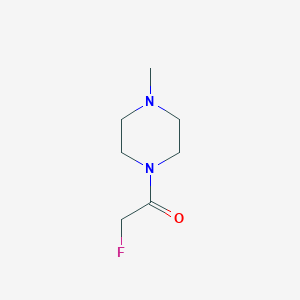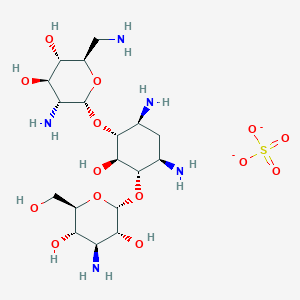
Bekanamycinsulfate salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bekanamycin sulfate salt, also known as Kanamycin B sulfate salt, is an aminoglycoside antibiotic. It is a derivative of kanamycin A and is known for its bactericidal properties. The compound is primarily used in the treatment of various bacterial infections, particularly those caused by Gram-negative bacteria .
Métodos De Preparación
Bekanamycin sulfate salt is typically synthesized through the fermentation of the bacterium Streptomyces kanamyceticus. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The purified product is then formulated as a sulfate salt for medical use .
Análisis De Reacciones Químicas
Bekanamycin sulfate salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
Bekanamycin sulfate salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a selection agent for cells transformed with kanamycin resistance genes.
Biology: It is used to study protein synthesis and the effects of antibiotics on bacterial cells.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: It is used in the production of antibiotics and other pharmaceutical products.
Mecanismo De Acción
Bekanamycin sulfate salt exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with protein synthesis by causing misreading of the mRNA, which ultimately leads to the death of the bacterial cell. The compound specifically targets the 16S rRNA and a single amino acid of protein S12 .
Comparación Con Compuestos Similares
Bekanamycin sulfate salt is similar to other aminoglycoside antibiotics, such as:
Kanamycin A sulfate salt: Bekanamycin is a derivative of kanamycin A and shares similar bactericidal properties.
Amikacin sulfate: This compound is synthesized by acylation of kanamycin A and is used to treat more resistant Gram-negative bacterial infections.
Gentamicin sulfate: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity
Bekanamycin sulfate salt is unique in its specific binding to the 30S ribosomal subunit and its effectiveness against a wide range of bacterial infections.
Propiedades
Fórmula molecular |
C18H37N5O14S-2 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate |
InChI |
InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1 |
Clave InChI |
YGTPKDKJVZOVCO-KELBJJLKSA-L |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


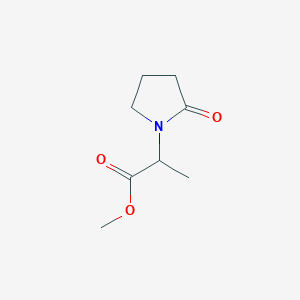
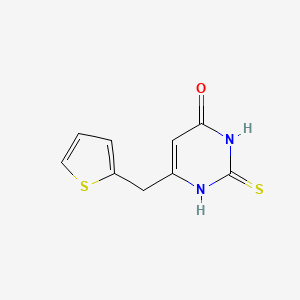
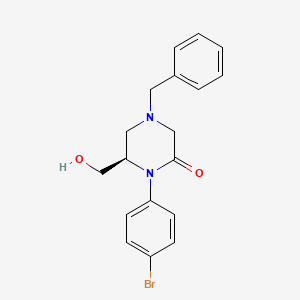
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyoxane-2-carboxylic acid](/img/structure/B13411703.png)
